Bevasiranib Sodium: A Technical Chronicle of a Pioneering Ocular siRNA Therapeutic
Bevasiranib Sodium: A Technical Chronicle of a Pioneering Ocular siRNA Therapeutic
Foreword: This document provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of bevasiranib sodium, a first-in-class small interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular degeneration (AMD). It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the preclinical and clinical journey of this pioneering RNAi agent.
Executive Summary
Bevasiranib sodium, formerly known as Cand5, was a synthetically designed siRNA targeting the messenger RNA (mRNA) of vascular endothelial growth factor A (VEGF-A). The rationale for its development was to inhibit the production of VEGF-A, a key mediator of angiogenesis and vascular permeability, which are pathological hallmarks of wet AMD. Developed initially by Acuity Pharmaceuticals and later by OPKO Health, bevasiranib represented a novel therapeutic modality, moving the treatment paradigm from sequestering existing VEGF protein to preventing its synthesis. Despite promising preclinical and early clinical results, the development of bevasiranib was terminated during Phase III clinical trials due to a low probability of meeting its primary endpoint. This whitepaper details the scientific and developmental history of bevasiranib, from its mechanism of action to the final clinical studies.
Discovery and Corporate Development
Bevasiranib was discovered and initially developed by Acuity Pharmaceuticals, a company founded in 2002 with a focus on ophthalmic diseases.[1][2] The compound, then named Cand5, was a product of the burgeoning field of RNA interference (RNAi) and represented one of the first siRNAs to enter clinical development for an ocular indication.[2]
In March 2007, Acuity Pharmaceuticals merged with Froptix Corporation and eXegenics, Inc. to form Opko Health, Inc.[3] This merger brought bevasiranib under the stewardship of Opko Health, which continued its clinical development.[4] Opko Health advanced bevasiranib into Phase III trials, a significant milestone for an RNAi therapeutic at the time.[4][5] However, in March 2009, Opko Health announced the termination of the Phase III clinical program for bevasiranib following a recommendation from the Independent Data Monitoring Committee (IDMC).[6][7] The IDMC concluded that the trial was unlikely to meet its primary endpoint, leading to the discontinuation of the drug's development.[6]
Mechanism of Action
Bevasiranib is a 21-nucleotide, double-stranded siRNA molecule designed to specifically target the mRNA transcript of human VEGF-A.[8][9] Its therapeutic action is mediated through the endogenous RNAi pathway.
The RNA Interference (RNAi) Pathway
Upon intravitreal administration, bevasiranib is intended to be taken up by retinal cells, particularly the retinal pigment epithelium (RPE), a primary source of VEGF in the eye.[10] Once inside the cell, the bevasiranib duplex is recognized and processed by the Dicer enzyme complex, which removes the passenger (sense) strand. The remaining guide (antisense) strand is then loaded into the RNA-induced silencing complex (RISC).[8][9] The guide strand directs the RISC to bind to the complementary sequence on the VEGF-A mRNA. The endonuclease activity of the Argonaute-2 component of RISC then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of VEGF-A protein.[8][9]
Alternative Mechanism via Toll-Like Receptor 3 (TLR3)
Subsequent research has suggested that some of the anti-angiogenic effects of siRNAs, including bevasiranib, may be mediated through a non-RNAi, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).[8][11] TLR3 is a pattern recognition receptor that can recognize double-stranded RNA, leading to an innate immune response and potentially apoptosis, which could contribute to the reduction of neovascularization.[8][12] Studies in TLR3-deficient mice have shown a diminished anti-angiogenic effect of VEGF-targeted siRNAs, suggesting a role for this pathway.[8]
Preclinical Development
Bevasiranib underwent a series of in vitro and in vivo preclinical studies to establish its proof-of-concept, efficacy, and safety profile.
In Vitro Studies
Objective: To demonstrate the ability of bevasiranib to inhibit VEGF expression in human cell lines.
Experimental Protocol:
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Cell Lines: Human embryonic kidney 293 (HEK293) cells and HeLa (cervical cancer) cells were used.[8]
-
Hypoxia Induction: Cells were treated with desferrioxamine for 24 hours to chemically induce hypoxia, which upregulates VEGF expression.[8]
-
siRNA Transfection: Cells were transfected with an anti-VEGF siRNA (hVEGF5 siRNA) or a non-specific control siRNA.[8]
-
VEGF Quantification: The levels of VEGF protein in the cell culture media were likely quantified using an enzyme-linked immunosorbent assay (ELISA). VEGF mRNA levels would have been assessed using reverse transcription-polymerase chain reaction (RT-PCR).
Results: Treatment with the anti-VEGF siRNA significantly decreased hypoxia-induced VEGF expression compared to cells treated with a non-specific siRNA or untreated hypoxic cells.[8]
In Vivo Studies
Objective: To evaluate the efficacy and safety of intravitreal bevasiranib in a primate model of wet AMD.
Experimental Protocol:
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Animal Model: Cynomolgus monkeys were used.[13]
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CNV Induction: Choroidal neovascularization was induced by laser photocoagulation of the macula.[13]
-
Treatment: Animals received a single intravitreal injection of bevasiranib at doses of 70 µg, 150 µg, or 350 µg, or a control vehicle.[13]
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Efficacy Assessment: The area of CNV and the degree of vascular leakage were assessed by fluorescein angiography at various time points post-injection.[13]
Results:
| Dose Group | Reduction in CNV Area (vs. Control) | P-value | Reduction in Vascular Leakage | P-value |
| 70 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
| 150 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
| 350 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
Table 1: Efficacy of Bevasiranib in a Primate CNV Model.[13]
Bevasiranib significantly inhibited the growth of the neovascular area by over 50% at all doses compared to the control group.[13] A significant, dose-dependent reduction in vascular leakage was also observed.[13]
Objective: To determine the ocular distribution and pharmacokinetics of bevasiranib following a single intravitreal injection.
Experimental Protocol:
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Animal Model: Dutch-Belted rabbits were used.[10]
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Radiolabeling: Bevasiranib was radiolabeled with tritium (³H).
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Treatment: A single intravitreal injection of ³H-bevasiranib was administered at doses of 0.5 mg or 2.0 mg per eye.[10]
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Sample Collection: Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid, etc.) were collected at various time points up to 7 days post-injection.[10]
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Analysis: Radioactivity in the tissues was measured to determine the concentration of bevasiranib and its metabolites. A locked nucleic acid (LNA) assay was also used to detect intact bevasiranib.[10]
Results:
| Tissue | Half-life (t½) |
| Whole Eye | 55.7 hours |
| Vitreous Fluid | 30.0 hours |
Table 2: Pharmacokinetic Parameters of Bevasiranib in Rabbit Eyes (0.5 mg dose).[10]
Following intravitreal injection, bevasiranib was distributed throughout the eye, with the highest concentrations found in the vitreous, retina, and RPE.[10] The drug was confirmed to reach the target tissues, including the RPE-choroid complex, largely intact.[10]
Clinical Development
Bevasiranib progressed through Phase I, II, and III clinical trials for wet AMD and also underwent a Phase II trial for diabetic macular edema (DME).
Phase I Clinical Trial
Objective: To assess the safety, tolerability, and preliminary efficacy of a single intravitreal injection of bevasiranib in patients with wet AMD.
Experimental Protocol:
-
Study Design: Non-randomized, open-label, dose-escalation study.[13]
-
Patient Population: 15 patients with wet AMD.[13]
-
Treatment: Patients were assigned to one of five dosing groups: 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg of bevasiranib administered as a single intravitreal injection.[13]
-
Endpoints: The primary endpoint was safety and tolerability. Efficacy was assessed as a secondary endpoint.
Phase II Clinical Trials
Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with wet AMD.
Experimental Protocol:
-
Study Design: Randomized, double-masked, dose-comparison study (The Acuity Cand5 Anti-VEGF RNAi Evaluation, or C.A.R.E. study).[14]
-
Patient Population: 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments.[14]
-
Treatment: Three dose levels of bevasiranib (0.2 mg, 1.5 mg, and 3 mg) administered intravitreally.[13]
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included changes in near vision, lesion size (CNV), and time to rescue therapy.[14]
Results: The C.A.R.E. study showed that bevasiranib was safe and well-tolerated.[14] A dose-related trend toward efficacy was observed across multiple endpoints.[14] However, specific quantitative data from this trial have not been published in detail.[13]
Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with diabetic macular edema.
Experimental Protocol:
-
Study Design: A pilot Phase II, multi-center, double-masked, randomized trial (The RNAi Assessment of Cand5 in Diabetic Macular Edema, or R.A.C.E. study).[2]
-
Patient Population: 48 patients with DME.[15]
-
Treatment: Three escalating dose groups of bevasiranib administered as three monthly injections.[15]
-
Endpoints: The primary endpoint was the change in optical coherence tomography (OCT) thickness. Secondary endpoints included changes in visual acuity.[15]
Results:
| Endpoint | Mean Change After 3 Injections |
| OCT Thickness | -8.9 µm (range -548 to +310 µm) |
| Visual Acuity | +0.1 letters (range -39 to +21) |
Table 3: Primary Endpoint Results from the R.A.C.E. Study.[15]
The primary endpoint of a significant change in OCT thickness was not met after three injections.[15] However, a delayed effect was noted, with a significant reduction in OCT thickness observed 4-8 weeks after the last injection, consistent with the drug's mechanism of action of inhibiting new VEGF synthesis.[15]
Phase III Clinical Program
Objective: To compare the safety and efficacy of bevasiranib as a maintenance therapy to Lucentis® (ranibizumab) monotherapy in patients with wet AMD.
Experimental Protocol:
-
Study Design: A Phase III, randomized, double-masked, parallel-assignment study (Combining Bevasiranib And Lucentis Therapy).[16][17]
-
Patient Population: Over 330 patients with wet AMD.[16]
-
Treatment Arms:
-
Primary Endpoint: To demonstrate non-inferiority of bevasiranib maintenance therapy compared to monthly Lucentis® in preventing vision loss.
Outcome: The COBALT study was terminated in March 2009. The IDMC determined that the trial was unlikely to meet its primary endpoint.[6][7] While some activity was noted for bevasiranib in combination with Lucentis®, it was not sufficient to demonstrate non-inferiority as designed.[6]
A second Phase III study, the CARBON study, was planned to evaluate different doses of bevasiranib as maintenance therapy following Lucentis® induction.[13] However, this study was also terminated with the discontinuation of the bevasiranib program.
Conclusion and Future Perspectives
The development of bevasiranib sodium marked a pivotal moment in the history of RNAi therapeutics, demonstrating the feasibility of advancing an siRNA drug into late-stage clinical trials for a major ocular disease. The preclinical data strongly supported its mechanism of action, showing significant inhibition of VEGF expression and neovascularization. Early clinical trials suggested a favorable safety profile and hinted at clinical activity.
However, the failure to meet the primary endpoint in the Phase III COBALT study led to the discontinuation of its development. This outcome highlights several challenges inherent in ocular drug development and specifically for RNAi therapeutics of that era, including:
-
Delayed Onset of Action: As bevasiranib inhibits the synthesis of new VEGF, its effect is not immediate, unlike antibody-based therapies that sequester existing protein. This may have contributed to the difficulty in demonstrating non-inferiority against a potent and rapidly acting agent like ranibizumab.[13]
-
Drug Delivery and Potency: Achieving sufficient and sustained delivery of "naked" siRNA to the target retinal cells to elicit a robust and durable therapeutic effect remains a significant challenge.
-
Clinical Trial Design: The non-inferiority design against a highly effective monthly therapy set a high bar for a maintenance therapy with a novel mechanism of action.
Despite its discontinuation, the bevasiranib program provided invaluable lessons for the field of ocular RNAi therapeutics. It spurred further research into more stable siRNA chemistries, advanced delivery systems, and a deeper understanding of the complexities of RNAi in the eye, including off-target effects and interactions with the innate immune system. The story of bevasiranib serves as a critical case study in the pioneering efforts to translate the promise of RNA interference into a clinical reality for patients with retinal diseases.
References
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- 2. researchgate.net [researchgate.net]
- 3. Change of retinal pigment epithelial atrophy after anti-vascular endothelial growth factor treatment in exudative age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. OPKO's Bevasiranib Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Optimization of laser-induced choroidal neovascularization in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. fiercehealthcare.com [fiercehealthcare.com]
- 11. Enhanced Delivery of siRNA to Retinal Ganglion Cells by Intravitreal Lipid Nanoparticles of Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5) In Wet AMD - BioSpace [biospace.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
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